
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, also known as BRD-9424, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic properties.
科学的研究の応用
Synthesis and Pharmacological Applications
Anticonvulsant Agents : A study by Severina et al. (2020) focused on synthesizing derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants, revealing moderate anticonvulsant activity in certain compounds, particularly those with a 4-bromophenyl substituent (Severina, 2020).
Antimicrobial Agents : Research by Al-Kamali and Al-Hazmi (2014) synthesized derivatives with sulfonamido moieties, exhibiting potential as antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).
Antimicrobial Activity and Quantum Calculations : A study by Fahim and Ismael (2019) investigated the synthesis of novel sulphonamide derivatives and their antimicrobial activity. Computational calculations provided a good confirmation for the anticipated new compounds (Fahim & Ismael, 2019).
Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized 1,3,4-oxadiazole compounds and screened them for antimicrobial and hemolytic activity, finding that most compounds were active against selected microbial species (Gul et al., 2017).
Base Oil Improvement : Nessim (2017) synthesized pyridazinone derivatives for use in improving the quality of base oil, showing good results as antioxidants (Nessim, 2017).
Molecular Docking and In Vitro Screening
Molecular Docking Studies : Flefel et al. (2018) conducted molecular docking screenings for newly synthesized pyridine and fused pyridine derivatives, revealing moderate to good binding energies on the target protein. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Anticancer, Antiangiogenic, and Antioxidant Agents : Research by Kamble et al. (2015) synthesized pyridazin-3(2H)-one derivatives and evaluated them as potential anticancer, antiangiogenic, and antioxidant agents. Some compounds exhibited inhibitory activity close to standard methotrexate (Kamble et al., 2015).
Other Applications
Antinociceptive Activity : Doğruer et al. (2000) synthesized new pyridazinone derivatives and investigated their antinociceptive activity, finding that most compounds were more potent than aspirin (Doğruer et al., 2000).
Synthesis of Hetaryl-pyridiniumsalzen : Research by Rehwald et al. (2000) involved the synthesis of hetaryl-pyridinium salts and related compounds, exploring new methods in organic synthesis (Rehwald et al., 2000).
Cytotoxic Activity Against Breast Cancer : A study by Moghadam and Amini (2018) synthesized a novel compound and tested its cytotoxic activity against breast cancer cell lines, showing good cytotoxicity and low toxicity on a normal cell line (Moghadam & Amini, 2018).
Antiulcer Agents : Yamada et al. (1981) synthesized pyridazine derivatives as potential antiulcer agents, demonstrating long-lasting potent activity in rat models (Yamada et al., 1981).
Chloroacetamide Inhibition in Algae : Weisshaar and Böger (1989) studied the inhibition of fatty acid synthesis in the green alga Scenedesmus acutus by chloroacetamide, a compound related to the chemical structure of interest (Weisshaar & Böger, 1989).
特性
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-13-4-3-5-17(14(13)2)22-19(25)12-26-20-11-10-18(23-24-20)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNBDFCBSEMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)

![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)
![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)
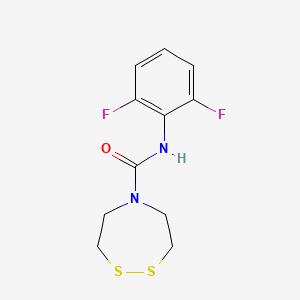
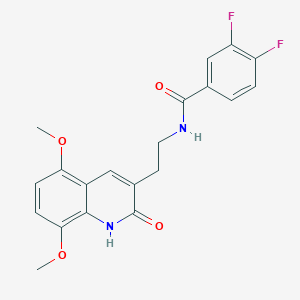
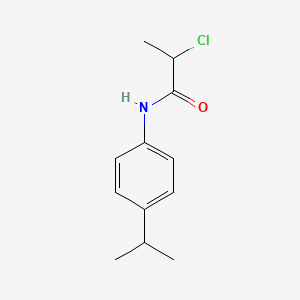

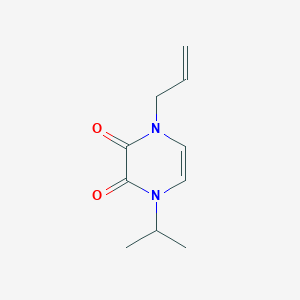
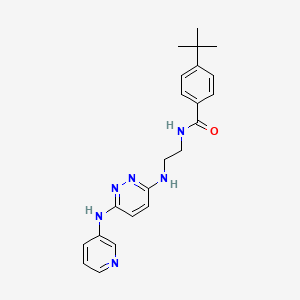
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
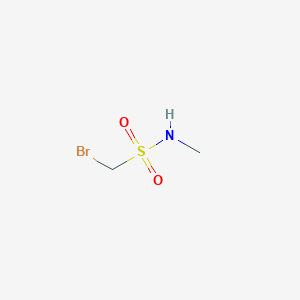
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)